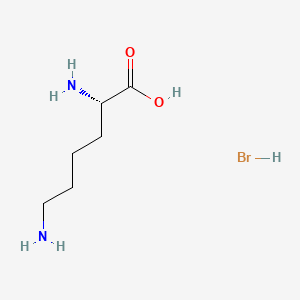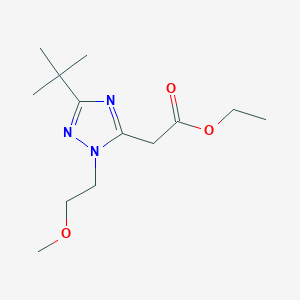
(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric catalysis and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, with different chiral properties.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with similar structural features.
Uniqueness: (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in various catalytic processes.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
FVTHKMZSEWUHSO-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=CC=CC=C21)N)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)N)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)


![2-(hydroxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8714082.png)

